

cellular localization of autophosphorylated pp60 v-src

Author: BenchChem Technical Support Team. **Date:** May 2026

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An In-Depth Technical Guide to the Cellular Localization of Autophosphorylated pp60 v-src

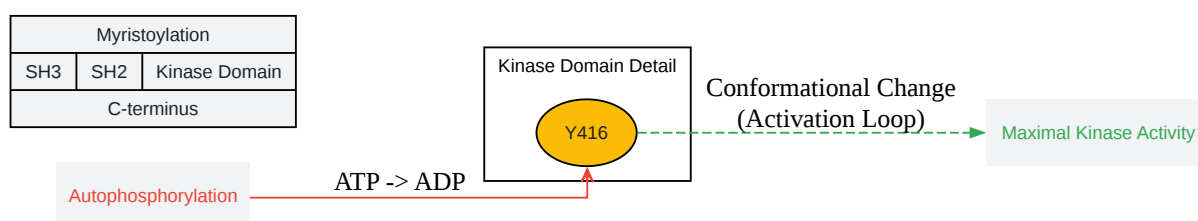
Abstract

The viral Src oncoprotein, pp60 v-src, is a constitutively active tyrosine kinase that serves as a paradigm for understanding cellular transformation. Its oncogenic potential is not merely a function of its enzymatic activity but is inextricably linked to its dynamic and precise subcellular localization. Activation, driven by autophosphorylation at Tyrosine 416 (Y416), initiates a journey from the cytoplasm to specific membrane-associated compartments where pp60 v-src engages with critical substrates to dismantle normal cellular architecture and drive malignant growth. This guide provides a comprehensive overview of the molecular events governing the trafficking of autophosphorylated pp60 v-src, details its key subcellular destinations, and presents field-proven methodologies for its study. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical protocols necessary to investigate this central mechanism of oncogenesis.

The Engine of Transformation: Autophosphorylation of pp60 v-src

The transforming capacity of the Rous sarcoma virus oncogene product, pp60 v-src, stems from its nature as a constitutively active non-receptor tyrosine kinase.[1] This hyperactivity is a direct consequence of genetic alterations that distinguish it from its cellular proto-oncogene counterpart, pp60 c-src. While c-Src is held in an inactive state by the intramolecular binding of its phosphorylated C-terminal tail (Tyr-527) to its own SH2 domain, v-Src lacks this critical regulatory sequence.[2][3] This fundamental difference unchains its catalytic potential.

The pivotal event that unleashes the full enzymatic power of pp60 v-src is autophosphorylation within the activation loop of its kinase domain.[4] This occurs at Tyrosine 416 (Y416), a residue whose phosphorylation is essential for achieving maximal kinase activity.[5][6] Phosphorylation at this site induces a conformational change that stabilizes the activation loop in an open, catalytically competent state, dramatically increasing its V_{max} for substrate phosphorylation.[6] This autophosphorylation is not just a switch but a prerequisite for the efficient phosphorylation of downstream targets and, consequently, for cellular transformation.[5][7] Mutational studies replacing Y416 with phenylalanine (which cannot be phosphorylated) severely impair the transforming ability of v-Src, underscoring the critical nature of this post-translational modification.[7]



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Caption: Autophosphorylation of pp60 v-src at Tyr-416 is key to its activation.

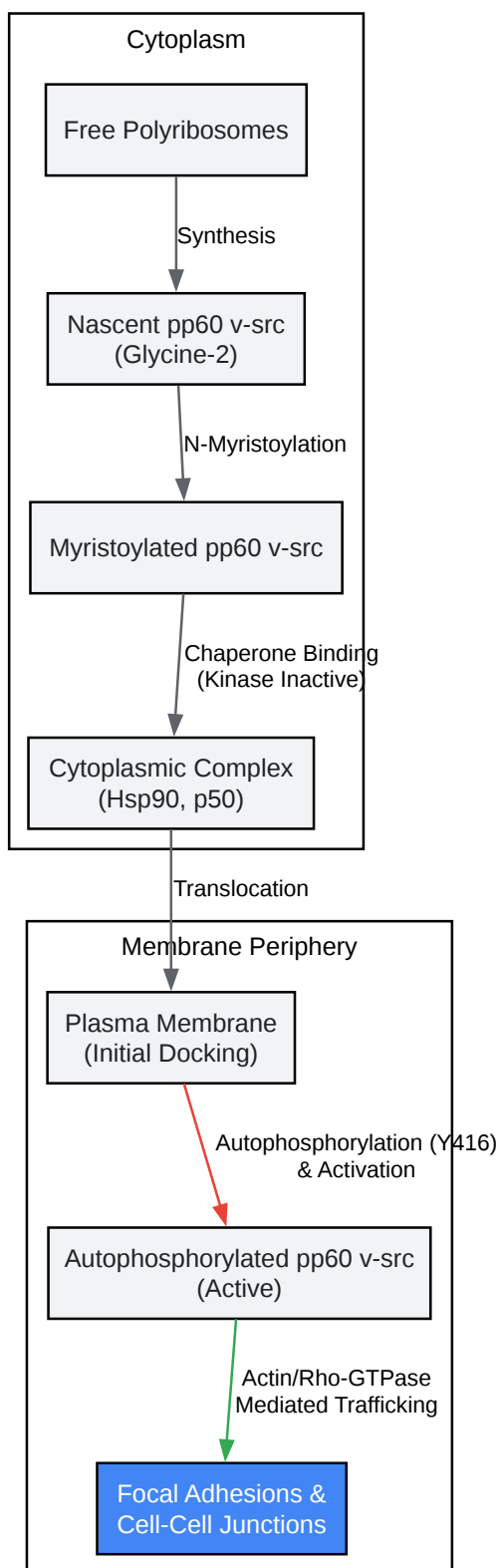
The Journey to the Battlefield: Trafficking and Localization of Active v-Src

Once catalytically activated, the localization of pp60 v-src is a highly regulated process that ensures the kinase is positioned to interact with specific substrates in distinct subcellular compartments. This journey is essential; v-Src mutants that are catalytically active but mislocalized fail to transform cells, demonstrating that where the kinase acts is as important as its activity.[\[8\]](#)[\[9\]](#)

2.1. Synthesis, Myristoylation, and Chaperone Binding The process begins with the synthesis of pp60 v-src on free polyribosomes in the cytoplasm.[\[10\]](#) Co-translationally, it undergoes an irreversible N-terminal myristoylation—the attachment of a 14-carbon saturated fatty acid to the N-terminal glycine residue. This lipid modification is a critical first step for membrane association.[\[2\]](#)[\[9\]](#) Immediately following synthesis, the nascent, unphosphorylated pp60 v-src is captured by a cytoplasmic chaperone complex, including Hsp90 and p50 (Cdc37).[\[10\]](#) This complex maintains pp60 v-src in a soluble, kinase-inactive, and transport-competent state, preventing premature and promiscuous activity in the cytoplasm.

2.2. Translocation to the Plasma Membrane The release from this chaperone complex and the subsequent translocation to the plasma membrane is a key, albeit not fully elucidated, step. This transit appears to be a discrete process that precedes tyrosine autophosphorylation and the acquisition of full kinase activity.[\[10\]](#) The initial tethering to membranes is mediated by the myristoyl anchor, but stable association requires additional interactions involving internal sequences of the protein.[\[11\]](#)[\[12\]](#)

2.3. The Role of the Cytoskeleton in Peripheral Targeting Upon activation, the trafficking of pp60 v-src to its ultimate sites of action at the cell periphery is not random. It is actively directed along the actin cytoskeleton.[\[13\]](#) This process is under the control of the Rho family of small GTPases, which are master regulators of cytoskeletal dynamics. Disruption of the actin cytoskeleton with drugs like cytochalasin D prevents the translocation of active v-Src to peripheral structures such as focal adhesions, highlighting the dependence of its localization on an intact cytoskeletal network.[\[13\]](#)



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Caption: Workflow of pp60 v-src from synthesis to its sites of action.

Subcellular Arsenals: Where Autophosphorylated v-Src Exerts its Effects

The transforming power of pp60 v-src is realized when it is concentrated in specific subcellular domains, allowing for the sustained phosphorylation of a localized set of substrates. Targeting pp60 v-src to these locations is sufficient to induce cellular transformation.[14]

- **Focal Adhesions and Podosomes:** These are dynamic, integrin-based structures that mediate cell-matrix adhesion. They are primary targets for disruption by v-Src. Active pp60 v-src is highly concentrated in the few remaining focal adhesions and in abnormal adhesion structures called podosomes or rosette clusters in transformed cells.[15][16] Here, it directly phosphorylates key adhesion and cytoskeletal proteins, including Focal Adhesion Kinase (FAK), paxillin, and vinculin, leading to the disassembly of stable adhesions, loss of actin stress fibers, and a dramatic change in cell morphology and motility.[7][13]
- **Cell-Cell Junctions:** Stable cell-cell contacts, mediated by adherens junctions, are critical for maintaining tissue integrity. pp60 v-src localizes to these junctions and phosphorylates core components of the cadherin-catenin complex, such as p120-catenin and β -catenin.[17] This phosphorylation disrupts their function, weakens cell-cell adhesion, and promotes a more invasive phenotype.
- **Plasma Membrane:** Beyond adhesion sites, pp60 v-src is generally associated with the inner leaflet of the plasma membrane, where it can interact with a host of signaling molecules, including GTPase-activating proteins (GAPs) for Ras, thereby influencing mitogenic pathways.[8][10][18][19]

Table 1: Localization and Functional Consequences of pp60 v-src Activity

Subcellular Location	Key Substrates	Functional Outcome
Focal Adhesions	FAK, Paxillin, Vinculin, Cortactin	Disruption of cell-matrix adhesion, loss of actin stress fibers, increased motility.[7][13][15]
Podosomes	Cortactin, Tks5	Formation of invasive protrusions, degradation of extracellular matrix.
Adherens Junctions	E-Cadherin, p120-Catenin, β -Catenin	Destabilization of cell-cell contacts, increased cell scattering and invasion.[17]
Plasma Membrane	Ras-GAP, PI3-Kinase	Aberrant activation of mitogenic and survival signaling pathways.[7][18]

Technical Guide: Methodologies for Studying v-Src Localization

Investigating the subcellular distribution of autophosphorylated pp60 v-src requires a combination of biochemical fractionation and high-resolution imaging. The protocols described below provide a robust framework for these studies.

Protocol: Subcellular Fractionation and Western Blotting

Objective: To biochemically separate cellular components and quantify the relative abundance of total and autophosphorylated pp60 v-src in the soluble (cytosolic) versus membrane/cytoskeletal fractions.

Causality: This method leverages the differential solubility of cellular compartments in non-ionic detergents. Cytosolic proteins are readily solubilized, while membrane-associated and cytoskeletal proteins remain in the insoluble pellet after low-speed centrifugation. Subsequent high-speed centrifugation can further separate membranes from the cytoskeleton. This provides quantitative data on the distribution of the protein pool.

Step-by-Step Methodology:

- Cell Culture: Grow v-Src-transformed cells to ~80-90% confluency on a 10 cm dish.
- Lysis: Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). Lyse cells on ice by adding 1 mL of ice-cold M-PER Mammalian Protein Extraction Reagent (or a buffer containing 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, protease and phosphatase inhibitors). Scrape cells and transfer the lysate to a microfuge tube.
- Initial Separation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.
- Fraction Collection:
 - S1 (Soluble/Cytosolic) Fraction: Carefully collect the supernatant. This contains the soluble cytosolic proteins.
 - P1 (Insoluble) Fraction: The pellet contains membranes, nuclei, and the cytoskeleton.
- Pellet Solubilization: Wash the P1 pellet once with lysis buffer to remove residual cytosolic contamination. Re-solubilize the pellet in a strong RIPA buffer or a buffer containing 1% SDS. Use sonication to ensure complete solubilization.
- Protein Quantification: Determine the protein concentration of both the S1 and P1 fractions using a BCA assay.
- Western Blot Analysis:
 - Load equal amounts of protein (e.g., 20 µg) from the S1 and P1 fractions onto an SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.
 - Incubate overnight at 4°C with primary antibodies:
 - Rabbit anti-phospho-Src (pY416)

- Mouse anti-Src (total)
- As loading controls: anti-GAPDH (for cytosolic fraction) and anti-Pan-Cadherin (for membrane fraction).
- Wash and incubate with appropriate HRP-conjugated secondary antibodies.
- Develop with an ECL substrate and image. Densitometry can be used for quantification.

Protocol: Indirect Immunofluorescence Microscopy

Objective: To visualize the precise subcellular localization of autophosphorylated pp60 v-src and its co-localization with specific cellular structures.

Causality: This technique uses the high specificity of antibodies to label the protein of interest within morphologically preserved cells. Fixation cross-links proteins to lock them in place, while permeabilization allows antibodies to access intracellular epitopes. Co-staining with fluorescent markers for other structures (e.g., F-actin) provides spatial context.

Step-by-Step Methodology:

- **Cell Culture:** Plate v-Src-transformed cells on sterile glass coverslips in a 24-well plate and grow to ~60-70% confluency.
- **Fixation:** Gently wash cells with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Rationale: PFA is a cross-linking fixative that preserves cellular architecture well.
- **Permeabilization:** Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. Rationale: This detergent concentration is sufficient to permeabilize the plasma membrane for antibody entry without causing excessive structural damage.
- **Blocking:** Wash three times with PBS. Block non-specific antibody binding by incubating coverslips in 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate coverslips with primary antibody (e.g., Rabbit anti-phospho-Src pY416, diluted in blocking buffer) in a humidified chamber for 1-2 hours at room

temperature or overnight at 4°C.

- Washing: Wash coverslips three times for 5 minutes each with PBST.
- Secondary Antibody & Co-staining Incubation: Incubate with an Alexa Fluor-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.
 - For co-localization, add other markers at this step. For example, Alexa Fluor 568 Phalloidin (to label F-actin) and an antibody against vinculin (followed by an Alexa Fluor 647 secondary) to visualize focal adhesions.
- Nuclear Staining & Mounting: Wash three times with PBST. Incubate with DAPI (1 µg/mL) for 5 minutes to stain nuclei. Wash once more. Mount the coverslip onto a glass slide using an anti-fade mounting medium.
- Imaging: Visualize using a confocal or widefield fluorescence microscope.

Conclusion and Future Directions

The oncogenic activity of pp60 v-src is a masterclass in the importance of protein localization. Its journey from synthesis to its operational headquarters at cellular adhesion sites is a tightly controlled process that is essential for its function. Autophosphorylation at Y416 serves as the activation command, but it is the successful trafficking to and concentration at specific membrane domains that allows this activated kinase to effectively dismantle cellular homeostasis. Understanding this spatial regulation provides a more nuanced view of Src-driven cancer. For drug development professionals, this presents opportunities beyond targeting the ATP-binding pocket of the kinase domain. Strategies aimed at disrupting the N-terminal myristoylation, interfering with its binding to chaperone or trafficking partners, or blocking its recruitment to focal adhesions could represent novel therapeutic avenues to inhibit the oncogenic consequences of Src activation.

References

- Verderame, M. F., Guan, J. L., & Woods Ignatoski, K. M. (1995). Autophosphorylation is required for high kinase activity and efficient transformation ability of proteins encoded by host range alleles of v-src. *Journal of Virology*, 68(11), 7267-7274. [[Link](#)]

- Verderame, M. F., Guan, J. L., & Woods Ignatoski, K. M. (1995). Transformation and pp60v-src autophosphorylation correlate with SHC-GRB2 complex formation in rat and chicken cells expressing host-range and kinase-active, transformation-defective alleles of v-src. *Molecular Biology of the Cell*, 6(8), 953-966. [[Link](#)]
- Resh, M. D. (1993). Binding of pp60v-src to membranes: evidence for multiple membrane interactions. *The Journal of Cell Biology*, 123(6 Pt 1), 1323-1331. [[Link](#)]
- Brugge, J. S., Yonemoto, W., & Darrow, D. (1983). Transit of pp60v-src to the plasma membrane. *Molecular and Cellular Biology*, 3(1), 9-19. [[Link](#)]
- Fincham, V. J., Unlu, M., Brunton, V. G., Pitts, J. D., Wyke, J. A., & Frame, M. C. (1996). Translocation of Src kinase to the cell periphery is mediated by the actin cytoskeleton under the control of the Rho family of small G proteins. *The Journal of Cell Biology*, 135(6 Pt 1), 1551-1564. [[Link](#)]
- Liebl, E. C., & Martin, G. S. (1992). Intracellular targeting of pp60src expression: localization of v-src to adhesion plaques is sufficient to transform chicken embryo fibroblasts. *Oncogene*, 7(12), 2417-2428. [[Link](#)]
- Medytox. **pp60 (v-SRC) Autophosphorylation Site, Phosphorylated** | EGFR Substrate. Medytox Website. [[Link](#)]
- DeClue, J. E., Sadowski, I., Martin, G. S., & Pawson, T. (1991). Functional role of GTPase-activating protein in cell transformation by pp60v-src. *Proceedings of the National Academy of Sciences*, 88(1), 93-97. [[Link](#)]
- Brott, B. K., Decker, S., O'Brien, M. C., & Jove, R. (1991). Transformation by pp60src or stimulation of cells with epidermal growth factor induces the stable association of tyrosine-phosphorylated cellular proteins with GTPase-activating protein. *Molecular and Cellular Biology*, 11(2), 945-953. [[Link](#)]
- Smart, J. E., Oppermann, H., Czernilofsky, A. P., Purchio, A. F., Erikson, R. L., & Bishop, J. M. (1981). Characterization of sites for tyrosine phosphorylation in the transforming protein of Rous sarcoma virus (pp60v-src) and its normal cellular homologue (pp60c-src). *Proceedings of the National Academy of Sciences*, 78(10), 6013-6017. [[Link](#)]

- Bader, J. P., Ray, D. A., & Strizki, J. (1982). Association of the transformation-specific protein pp60src with the membrane of an avian sarcoma virus. *Journal of Virology*, 44(2), 521-529. [\[Link\]](#)
- Krueger, J. G., Garber, E. A., Goldberg, A. R., & Hanafusa, H. (1982). Changes in amino-terminal sequences of pp60src lead to decreased membrane association and decreased in vivo tumorigenicity. *Cell*, 28(4), 889-896. [\[Link\]](#)
- Ellis, C., Moran, M., McCormick, F., & Pawson, T. (1990). Stable Association of Activated pp60src with Two Tyrosine-Phosphorylated Cellular Proteins. *Nature*, 343, 377-381. [\[Link\]](#)
- National Center for Biotechnology Information. Oncogene Protein pp60(v-src) - MeSH. NCBI. [\[Link\]](#)
- Anaspec. pp60(v-SRC) Autophosphorylation Site, Phosphorylated. Anaspec Website. [\[Link\]](#)
- Smart, J. E., Oppermann, H., Czernilofsky, A. P., Purchio, A. F., Erikson, R. L., & Bishop, J. M. (1981). Characterization of sites for tyrosine phosphorylation in the transforming protein of Rous sarcoma virus (pp60v-src) and its normal cellular homologue (pp60c-src). *Proceedings of the National Academy of Sciences of the United States of America*, 78(10), 6013-6017. [\[Link\]](#)
- Resh, M. D. (1993). Binding of pp60 v-src to membranes: evidence for multiple membrane interactions. *Journal of Cell Biology*, 123(6), 1323-1331. [\[Link\]](#)
- DeClue, J. E., Sadowski, I., Martin, G. S., & Pawson, T. (1991). Molecular features of the viral and cellular Src kinases involved in interactions with the GTPase-activating protein. *Molecular and Cellular Biology*, 11(10), 5127-5135. [\[Link\]](#)
- Nigg, E. A., Sefton, B. M., Hunter, T., Walter, G., & Singer, S. J. (1982). Immunofluorescent localization of the transforming protein of Rous sarcoma virus with antibodies against a synthetic src peptide. *Proceedings of the National Academy of Sciences*, 79(17), 5322-5326. [\[Link\]](#)
- Stoker, A. W., Kellie, S., & Wyke, J. A. (1986). Intracellular localization and processing of pp60v-src proteins expressed by two distinct temperature-sensitive mutants of Rous sarcoma virus. *Journal of Virology*, 58(3), 876-883. [\[Link\]](#)

- Purchio, A. F. (1982). Evidence the pp60src, the Product of the Rous Sarcoma Virus SRC Gene, Undergoes Autophosphorylation. *Journal of Virology*, 41(1), 1-7. [[Link](#)]
- Purchio, A. F., Shoyab, M., & Gentry, L. E. (1985). Site-specific increased phosphorylation of pp60v-src after treatment of RSV-transformed cells with a tumor promoter. *Science*, 229(4720), 1393-1395. [[Link](#)]
- I-Hsuan, C., et al. (2018). Autophosphorylation activates c-Src kinase through global structural rearrangements. *eLife*, 7, e37997. [[Link](#)]
- Stoker, A. W., Kellie, S., & Wyke, J. A. (1986). Immunofluorescence localization of pp60v-src in transformed CEF. *ResearchGate*. [[Link](#)]
- ResearchGate. (n.d.). V-SRC'S hold over actin and cell adhesions. *ResearchGate*. [[Link](#)]
- Frame, M. C. (2004). Newest findings on the oldest oncogene; how activated src does it. *Journal of Cell Science*, 117(7), 989-998. [[Link](#)]
- Parker, R. C., Varmus, H. E., & Bishop, J. M. (1984). Expression of v-src and chicken c-src in rat cells demonstrates qualitative differences between pp60v-src and pp60c-src. *Cell*, 37(1), 131-139. [[Link](#)]
- Taylor & Francis Online. (n.d.). V-Src – Knowledge and References. Taylor & Francis. [[Link](#)]

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1. [taylorandfrancis.com](https://www.taylorandfrancis.com) [[taylorandfrancis.com](https://www.taylorandfrancis.com)]
2. [Oncogene Protein pp60\(v-src\) - MeSH - NCBI](https://www.ncbi.nlm.nih.gov/MeSH/) [[ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/MeSH/)]
3. [Expression of v-src and chicken c-src in rat cells demonstrates qualitative differences between pp60v-src and pp60c-src - PubMed](https://pubmed.ncbi.nlm.nih.gov/) [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence the pp60src, the product of the Rous sarcoma virus src gene, undergoes autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autophosphorylation is required for high kinase activity and efficient transformation ability of proteins encoded by host range alleles of v-src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autophosphorylation activates c-Src kinase through global structural rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transformation and pp60v-src autophosphorylation correlate with SHC-GRB2 complex formation in rat and chicken cells expressing host-range and kinase-active, transformation-defective alleles of v-src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional role of GTPase-activating protein in cell transformation by pp60v-src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in amino-terminal sequences of pp60src lead to decreased membrane association and decreased in vivo tumorigenicity. [vivo.weill.cornell.edu]
- 10. Transit of pp60v-src to the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of pp60v-src to membranes: evidence for multiple membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Translocation of Src kinase to the cell periphery is mediated by the actin cytoskeleton under the control of the Rho family of small G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracellular targeting of pp60src expression: localization of v-src to adhesion plaques is sufficient to transform chicken embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunofluorescent localization of the transforming protein of Rous sarcoma virus with antibodies against a synthetic src peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Transformation by pp60src or stimulation of cells with epidermal growth factor induces the stable association of tyrosine-phosphorylated cellular proteins with GTPase-activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular features of the viral and cellular Src kinases involved in interactions with the GTPase-activating protein - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [cellular localization of autophosphorylated pp60 v-src]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15363266/docs#cellular-localization-of-autophosphorylated-pp60-v-src]

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